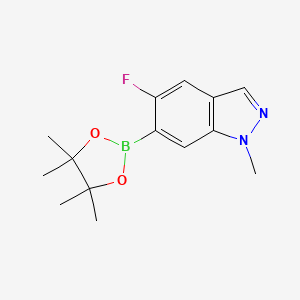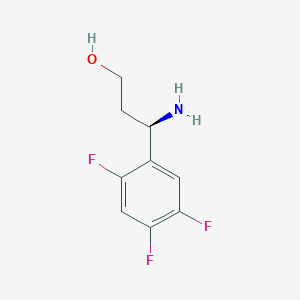
N'-hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide is a complex organic compound with the molecular formula C13H26N4O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then further reacted to obtain the final product. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is essential to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N’-hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Hydroxy-N-methylpiperidine
- 1-Methyl-4-piperidinol
- N-Methyl-4-hydroxypiperidine
Uniqueness
N’-hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H26N4O |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
N'-hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide |
InChI |
InChI=1S/C13H26N4O/c1-11-3-7-17(8-4-11)13(12(14)15-18)5-9-16(2)10-6-13/h11,18H,3-10H2,1-2H3,(H2,14,15) |
InChI Key |
GVLVJHZJACKWSJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2(CCN(CC2)C)/C(=N/O)/N |
Canonical SMILES |
CC1CCN(CC1)C2(CCN(CC2)C)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S)-2-[[4-[2-(8-amino-4-hydroxy-10-oxo-2-oxa-5,7,9-triazatricyclo[4.4.0.01,3]deca-5,7-dien-3-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B13064850.png)


![5-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13064860.png)


